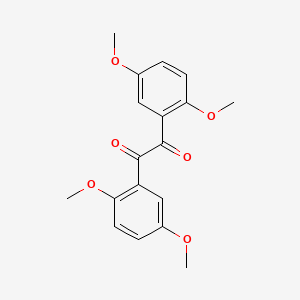
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione: is an organic compound with the molecular formula C18H18O6. It belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties. This compound is characterized by the presence of two methoxy groups on each phenyl ring, which can influence its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of 2,5-dimethoxybenzaldehyde using an oxidizing agent such as copper(II) acetate in the presence of a base . The reaction conditions often include:
Reagents: 2,5-dimethoxybenzaldehyde, copper(II) acetate, base (e.g., pyridine)
Solvent: Acetic acid
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state products.
Reduction: Reduction of the dione can yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s α-dicarbonyl structure allows it to form covalent bonds with nucleophilic sites on proteins, leading to cross-linking and inhibition of enzyme activity. This mechanism is particularly relevant in its role as an inhibitor of carboxylesterases .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with different substitution pattern on the phenyl rings.
1,2-Bis(2,3-dimethylphenyl)ethane-1,2-dione: Contains methyl groups instead of methoxy groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Methoxy groups are positioned differently on the phenyl rings.
Uniqueness
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can enhance its selectivity and potency as an inhibitor of specific enzymes .
Properties
CAS No. |
10365-13-6 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1,2-bis(2,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-11-5-7-15(23-3)13(9-11)17(19)18(20)14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3 |
InChI Key |
PJBGTPFHHHKNCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


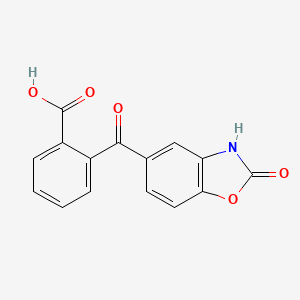
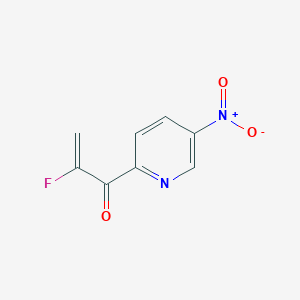
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
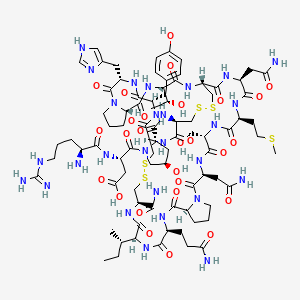
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
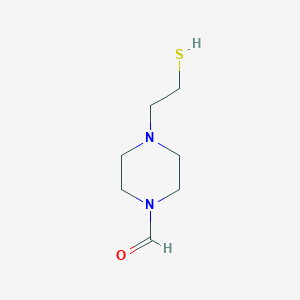
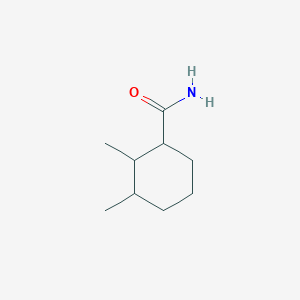
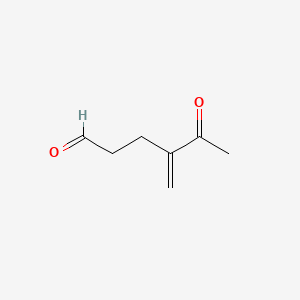
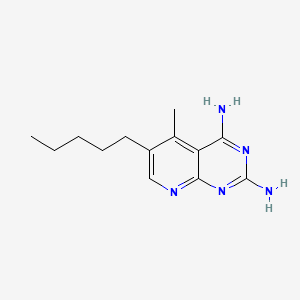
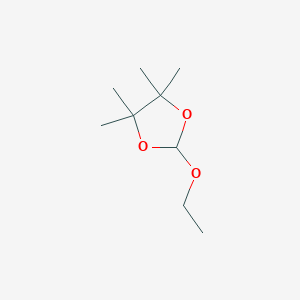
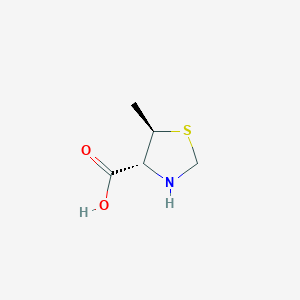
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
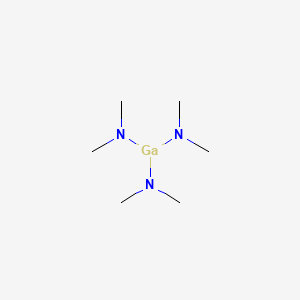
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
